what is locked nucleic acid and how does it work
what is locked nucleic acid and how does it work
An In-depth Technical Guide to Locked Nucleic Acid (LNA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Locked Nucleic Acid (LNA)
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues that has become an indispensable tool in molecular biology, diagnostics, and therapeutic development.[1] Also referred to as Bridged Nucleic Acid (BNA), LNA features a unique structural modification: a methylene bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar moiety.[2][3] This bridge "locks" the ribose ring into a rigid, C3'-endo (North) conformation, which is the ideal structure for Watson-Crick base pairing.[1][4]
This conformational lock has profound effects on the properties of oligonucleotides incorporating LNA monomers. When introduced into a DNA or RNA sequence, LNA significantly enhances binding affinity, thermal stability, and nuclease resistance, while maintaining standard base-pairing rules.[4][5] These properties make LNA-modified oligonucleotides superior to traditional DNA or RNA oligos for a wide range of applications, including antisense therapy, diagnostics, and gene editing.[1][6]
The Core Principle: Structure and Mechanism of Action
The defining feature of an LNA nucleotide is the 2'-O, 4'-C methylene linkage.[1] This covalent bridge forces the furanose ring into a stable C3'-endo conformation, which is characteristic of A-form RNA duplexes.[2][7]
How it Works: Natural DNA oligonucleotides are conformationally flexible. Upon hybridization, they must adopt a more ordered structure, which is entropically unfavorable. LNA monomers, by being pre-organized in the optimal binding conformation, pay a much lower entropic penalty upon duplex formation.[8] This results in a more rapid and stable hybridization event.
The key consequences of this locked structure are:
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Unprecedented Thermal Stability : The incorporation of a single LNA monomer into a DNA or RNA duplex can increase its melting temperature (Tm) by 2–8°C.[4][9] This allows for the use of shorter probes and primers without sacrificing binding stability.
-
Exceptional Binding Affinity : LNA oligonucleotides exhibit a very high affinity for complementary DNA and RNA targets.[10][11] This high affinity enables potent biological activity, such as in antisense applications, and allows for "strand invasion" of double-stranded DNA under certain conditions.[4][12]
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Superior Specificity and Mismatch Discrimination : The rigid LNA structure enhances the stability difference between perfectly matched and mismatched base pairs. The difference in melting temperature (ΔTm) between a perfect match and a single-base mismatch can be increased by up to 8°C, enabling superior allele-specific detection.[4]
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Enhanced Nuclease Resistance : The methylene bridge provides steric hindrance that protects the phosphodiester backbone from degradation by endonucleases and exonucleases, leading to high stability in vitro and in vivo.[4][13]
Quantitative Performance Data
The enhanced properties of LNA can be quantified, providing a clear rationale for its use over conventional oligonucleotides.
Table 1: Thermal Stability Enhancement This table summarizes the typical increase in melting temperature (Tm) observed per LNA monomer incorporated into an oligonucleotide duplex.
| Property | Value | Reference |
| Tm Increase per LNA Monomer | +2 to +8 °C | [4][9][13] |
| Tm Increase (Short DNA Primers <30 nt) | +3 to +8 °C | [2] |
Table 2: Mismatch Discrimination This table highlights the superior ability of LNA-containing probes to discriminate between perfectly matched and mismatched targets.
| Property | Value | Reference |
| Increase in ΔTm (Perfect Match vs. Mismatch) | Up to 8 °C | [4] |
| LNA Purine Mismatch Discrimination | More effective than LNA pyrimidines | [14] |
Table 3: Nuclease Stability Comparison This table provides a qualitative comparison of the stability of different oligonucleotide types in the presence of nucleases.
| Oligonucleotide Type | Relative Nuclease Resistance | Reference |
| Unmodified DNA/RNA | Low | [4][13] |
| Phosphorothioate (PS) DNA | Moderate | [15] |
| LNA-modified Oligonucleotides | High | [4][13][16] |
| LNA/DNA Gapmers (with PS backbone) | Very High | [13][15] |
Mechanisms of Action in Gene Silencing
LNA oligonucleotides are potent tools for silencing gene expression, primarily through two distinct mechanisms determined by their design.
RNase H-Mediated Degradation
This is the most common mechanism for LNA-based antisense drugs. It utilizes a "gapmer" design, which consists of a central block of 5-10 DNA bases flanked by LNA-modified "wings".[9]
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The LNA wings provide high binding affinity and nuclease resistance.
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The LNA-DNA/mRNA heteroduplex recruits the cellular enzyme Ribonuclease H (RNase H).[17]
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RNase H specifically recognizes and cleaves the RNA strand of the RNA/DNA hybrid within the central DNA "gap".[9]
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The target mRNA is degraded, leading to translational arrest. The LNA gapmer remains intact and can bind to and trigger the degradation of additional mRNA targets.[17]
Steric Hindrance (Non-RNase H Mechanism)
This mechanism uses LNA "mixmers," where LNA and DNA (or other modified) bases are interspersed throughout the oligonucleotide.[9] These designs do not activate RNase H. Instead, they silence gene expression by physically blocking cellular machinery.
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Translation Arrest : By binding with high affinity to the 5' UTR or the start codon region of an mRNA, the LNA oligonucleotide can prevent ribosome assembly and initiation of translation.[9]
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Splice Modulation : When targeted to splice sites (intron-exon junctions) within a pre-mRNA, LNA oligonucleotides can block the spliceosome, leading to exon skipping or intron retention. This can be used to correct splicing defects or to produce a non-functional protein.[6]
Key Applications and Experimental Protocols
The unique properties of LNA make it suitable for a wide array of demanding applications.
Application: Antisense Inhibition of Gene Expression
LNA gapmers are widely used to study gene function by knocking down specific mRNA targets in cell culture.
Experimental Protocol: In Vitro Antisense Knockdown using LNA Gapmers
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Design and Synthesis :
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Design a 16-20 mer LNA gapmer complementary to the target mRNA. A common design is a 3-10-3 (LNA-DNA-LNA) structure with a phosphorothioate (PS) backbone to further increase nuclease resistance.[18]
-
Synthesize the LNA oligonucleotide with high-purity purification (e.g., HPLC).
-
-
Cell Culture :
-
Plate cells (e.g., HeLa) in antibiotic-free medium to achieve 60-70% confluency on the day of transfection.
-
-
Transfection :
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Prepare two tubes:
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Tube A: Dilute a cationic lipid transfection reagent (e.g., Lipofectamine) in serum-free medium.
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Tube B: Dilute the LNA gapmer in serum-free medium to a final concentration of 5-50 nM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
-
Incubation :
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
-
Analysis of Knockdown Efficiency :
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RNA Extraction : Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis : Perform reverse transcription on 1 µg of total RNA to synthesize cDNA.
-
Quantitative PCR (qPCR) : Perform qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH) for normalization.[19] Calculate the relative gene expression using the 2-ΔΔCT method to determine knockdown efficiency.
-
Application: Enhanced PCR Specificity and SNP Genotyping
The ability of LNA to increase Tm and improve mismatch discrimination makes it ideal for challenging PCR applications, such as detecting single nucleotide polymorphisms (SNPs).[20]
Experimental Protocol: Allele-Specific PCR with LNA Primers
-
Primer Design :
-
Design two forward primers, each specific to one allele (e.g., one for the wild-type allele and one for the SNP).
-
To confer specificity, place an LNA base at the 3'-end of each primer corresponding to the SNP position.[21][22] This ensures that the primer will only efficiently extend when perfectly matched to its target allele.
-
Design a common reverse primer.
-
-
Reaction Setup :
-
Set up two separate PCR reactions for each sample, one with the wild-type-specific LNA primer and one with the SNP-specific LNA primer.
-
Each reaction should contain the sample DNA, the respective allele-specific forward LNA primer, the common reverse primer, a hot-start Taq DNA polymerase, and a real-time PCR master mix (e.g., with SYBR Green).[23]
-
-
Thermal Cycling :
-
Use a standard real-time PCR thermal cycling protocol. The high binding affinity of the LNA primers often allows for higher annealing temperatures, which further increases specificity.
-
Example: 95°C for 10 min, followed by 40 cycles of (95°C for 15s, 62-66°C for 60s).
-
-
Data Analysis :
-
Analyze the amplification plots (fluorescence vs. cycle number).
-
A sample is homozygous for the wild-type allele if amplification occurs only in the reaction with the wild-type primer.
-
A sample is homozygous for the SNP if amplification occurs only in the reaction with the SNP primer.
-
A sample is heterozygous if amplification occurs in both reactions.
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Synthesis and Chemical Properties
LNA oligonucleotides are produced via automated solid-phase synthesis using standard phosphoramidite chemistry, which is the same method used for DNA and RNA synthesis.[24] LNA phosphoramidite monomers are commercially available and can be incorporated at any desired position within an oligonucleotide sequence.[1] This compatibility allows for the straightforward production of LNA/DNA and LNA/RNA chimeras.[24] The physical properties, such as water solubility, are very similar to those of natural nucleic acids, allowing for easy integration into existing experimental protocols.[4]
Conclusion
Locked Nucleic Acid represents a significant advancement in nucleic acid chemistry. By locking the ribose moiety into an optimal binding conformation, LNA confers unprecedented levels of binding affinity, specificity, and nuclease resistance to oligonucleotides. These enhanced properties have established LNA as a powerful tool for researchers, scientists, and drug developers, enabling potent antisense therapeutics, highly specific diagnostic assays, and a deeper understanding of gene function. As the field of nucleic acid-based medicine continues to expand, the unique advantages of LNA ensure its role in driving future innovation.
References
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- 2. microsynth.com [microsynth.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 6. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locked and Unlocked Nucleosides in Functional Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting Gene Expression with Locked Nucleic Acids (LNAs) that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LNA (locked nucleic acids): synthesis and high-affinity nucleic acid recognition | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of locked nucleic acid oligonucleotides to add functionality to plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. books.rsc.org [books.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 21. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 22. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 23. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
